N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride
Description
Introduction and Background
Historical Context and Development in Heterocyclic Chemistry
Heterocyclic chemistry emerged in the 19th century with the isolation of pyrrole from bone tar pyrolysis. Pyrrole’s aromaticity, derived from its 6π-electron system, enabled its integration into natural products like heme and chlorophyll. Piperidine, a six-membered nitrogen-containing ring, gained prominence in alkaloid synthesis due to its conformational flexibility and basicity.
The fusion of pyrrole and piperidine structures began in the late 20th century, driven by advances in cross-coupling reactions (e.g., Suzuki-Miyaura). N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride represents a modern iteration of this synergy, synthesized via multi-step protocols involving carboxamide bond formation and piperidine functionalization.
Key Milestones:
Classification within Carboxamide Derivatives
Carboxamides are characterized by a carbonyl group linked to an amine. This compound belongs to the N-aryl pyrrole carboxamide subclass, distinguished by its piperidine substituent and hydrochloride salt.
Structural Classification:
The hydrochloride salt stabilizes the compound via ionic interactions, critical for crystallinity and storage.
Significance in Pyrrole-Piperidine Conjugated Systems
The conjugation of pyrrole and piperidine confers unique physicochemical and pharmacological properties:
Electronic Effects :
Conformational Flexibility :
Bioactivity :
Comparative Analysis of Analogues:
Research Evolution and Scientific Relevance
Recent studies focus on synthetic optimization and target-specific modifications:
Synthetic Advances :
- Step 1 : Suzuki coupling of 4-bromo-pyrrole esters with aryl boronic acids.
- Step 2 : Hydrolysis to carboxylic acids followed by EDCI-mediated amidation.
- Step 3 : Salt formation via HCl treatment.
Industrial methods employ continuous flow reactors to achieve >90% yield.
Computational Modeling :
Applications :
Properties
IUPAC Name |
N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIZVMUAAIEOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrole-2-Carboxylic Acid Derivative
Starting from ethyl 1H-pyrrole-2-carboxylate , alkylation at the nitrogen atom with appropriate alkyl halides (e.g., 4-chlorobenzyl chloride) in the presence of a base such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF is performed at moderate temperatures (60°C) for several hours (6–16 h) to yield N-substituted pyrrole esters.
The ester is then hydrolyzed to the corresponding carboxylic acid by treatment with lithium hydroxide in a mixture of THF, water, and ethanol at room temperature for 16 h, followed by acidification to pH 2–3 to precipitate the acid.
Amide Bond Formation with Piperidin-4-amine
The pyrrole-2-carboxylic acid is activated using carbodiimide coupling agents such as EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions.
The reaction is carried out in solvents such as DMF or dichloromethane at low temperature (0°C) initially, then allowed to warm to room temperature and stirred for 18–30 hours.
Piperidin-4-amine is added as the nucleophile to react with the activated acid, forming the desired amide bond.
Isolation and Purification
After completion, the reaction mixture is diluted with dichloromethane and washed with aqueous ammonium chloride, sodium bicarbonate, water, and brine to remove impurities.
The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.
Purification is typically performed by silica gel chromatography using mixtures of hexane and ethyl acetate as eluents to afford the pure amide.
Formation of Hydrochloride Salt
- The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the hydrochloride salt as a solid suitable for pharmaceutical or analytical use.
Reaction Conditions and Yields Summary
Analytical Characterization
The intermediates and final products are characterized by:
Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR in solvents like DMSO-d6 and CDCl3 confirm structure and purity.
Mass Spectrometry (MS): Electron impact MS or ESI-MS for molecular weight confirmation.
Melting Point Determination: Uncorrected melting points provide physical property data.
Elemental Analysis: CHN analysis confirms elemental composition consistent with the theoretical formula.
These analyses ensure the identity and quality of the synthesized compound.
Additional Notes from Patent Literature
Patents covering pyrrolidine and pyrrole carboxamide derivatives describe similar synthetic approaches emphasizing the use of molar equivalents of reagents, choice of solvents, and reaction times optimized for scale-up and industrial production.
The patent literature also highlights the importance of controlling reaction conditions to minimize by-products and maximize yield and purity, which is critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine(III) compounds.
Reduction: Reduction reactions may involve hydrogenation using metal catalysts such as palladium or nickel.
Substitution: Substitution reactions can occur at the piperidine or pyrrole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Iodine(III) compounds
Reducing agents: Hydrogen gas with metal catalysts
Nucleophiles: Halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
Inhibition of Adenylyl Cyclase in Giardia lamblia
A key application of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is its role as an inhibitor of adenylyl cyclase in Giardia lamblia, a protozoan parasite responsible for gastrointestinal infections. A study demonstrated that a derivative of this compound effectively inhibits the enzyme gNC1, which is crucial for the parasite's metabolic processes. The research utilized homology modeling to develop a structural model of gNC1, allowing for the identification of this compound as a promising candidate for further development into therapeutic agents against giardiasis .
Case Study: Structural Insights and Mechanism of Action
- Research Findings : The compound exhibited a competitive inhibition mechanism against gNC1, suggesting it could be optimized for greater efficacy.
- Significance : This study not only provided insights into the enzyme's structure but also highlighted the compound's potential as a starting point for developing new metabolic inhibitors targeting parasitic infections.
ERK5 Kinase Inhibition for Cancer Treatment
Another significant application of this compound is its role as an inhibitor of ERK5 kinase, which is implicated in various cancerous processes such as proliferation and angiogenesis. A study focused on optimizing this compound to enhance its potency and pharmacokinetic properties, leading to the identification of nanomolar inhibitors that could serve as valuable tools for cancer research .
Table 1: Optimization of ERK5 Inhibitors
| Compound | Potency (nM) | Oral Bioavailability | Comments |
|---|---|---|---|
| 4a | 300 | Poor | Basic center introduced |
| 32g | 50 | Moderate | Improved hydrophobic interactions |
| 34b | 10 | Good | Optimal balance of potency and ADME |
Case Study: Pharmacokinetic Enhancements
- Research Findings : The optimization process revealed that modifications to the compound's structure significantly improved its pharmacokinetic profile while maintaining effective ERK5 inhibition.
- Significance : This work underscores the potential for developing selective ERK5 inhibitors as therapeutic agents in oncology.
The applications of this compound extend beyond specific diseases. Its structural framework allows for modifications that can lead to novel compounds with diverse biological activities, including anti-inflammatory and neuroprotective effects.
Future Research Directions
Further research is warranted to explore:
- The compound's interactions with other biological targets.
- Its potential modifications to enhance selectivity and reduce side effects.
- Broader applications in drug discovery pipelines.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it has been studied for its role in inhibiting certain enzymes involved in disease progression .
Comparison with Similar Compounds
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride
- Molecular Formula : C₁₄H₁₇ClN₂O₂
- Molecular Weight : 280.74 g/mol
- Solubility: Soluble in chloroform, methanol, and DMSO, suggesting improved lipophilicity compared to the target compound .
- Applications : Used in receptor-binding studies, leveraging its planar benzofuran moiety for enhanced target engagement .
1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.28 g/mol
- Key Features : A methyl group on the pyrrole nitrogen, reducing hydrogen-bonding capacity and altering electronic properties.
- Commercial Status : Priced at €603/50mg, indicating high purity and niche research use .
- Implications : Methylation may enhance metabolic stability but reduce solubility in aqueous environments .
4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide Hydrochloride (BD328392)
- Molecular Formula : C₁₅H₁₆Cl₂N₆O
- Molecular Weight : 371.27 g/mol
- Key Features : Pyrazole ring replaces pyrrole, with a dichlorobenzamido group increasing lipophilicity and steric bulk.
- Applications: Potential bioactivity in kinase inhibition studies due to chlorine atoms’ electron-withdrawing effects .
N-(3-Amino-3-iminopropyl)-1-methyl-4-nitro-pyrrole Carboxamide (Compound 74)
- Molecular Formula: Not explicitly stated ().
- Key Features : Nitro and methyl groups on the pyrrole ring, with a guanidine-like side chain.
- Synthesis : 83% yield via coupling reactions; characterized by ¹H NMR and mass spectrometry .
- Implications : Nitro groups may confer redox activity or serve as prodrug candidates .
Comparative Data Table
Key Research Findings
Solubility and Lipophilicity: The benzofuran analog’s solubility in organic solvents (e.g., DMSO) suggests advantages in formulation for in vitro assays compared to the target compound .
Synthetic Accessibility :
- Compound 74’s high yield (83%) highlights efficient synthetic routes for nitro-pyrrole derivatives, whereas the target compound’s discontinued status may reflect synthetic challenges .
Biological Interactions :
- Methylation of the pyrrole nitrogen (as in ’s analog) could diminish hydrogen-bonding interactions with targets, altering pharmacokinetic profiles .
Biological Activity
N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by case studies and relevant research findings.
This compound operates primarily through its interaction with the hypoxia-inducible factor 1 (HIF-1) pathways. This compound has been shown to enhance the expression of HIF-1α, which plays a crucial role in cellular responses to low oxygen levels and can influence tumor progression and survival.
Key Actions:
- Activation of HIF-1 Pathway : The compound induces HIF-1α expression, leading to increased transcription of target genes such as p21 , which is involved in cell cycle regulation and apoptosis.
- Apoptotic Induction : By upregulating cleaved caspase-3, it promotes apoptosis in tumor cells, suggesting potential applications in oncology.
The compound exhibits various biochemical activities that contribute to its biological efficacy:
- Enzyme Interaction : It has been identified as an inhibitor of adenylyl cyclase in Giardia lamblia, showcasing its potential as a metabolic inhibitor .
- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it affects key proteins involved in apoptosis and cell cycle arrest.
In Vitro Studies
A study demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and cell viability.
Case Studies
A notable case study involved the evaluation of this compound against neurotropic alphaviruses. It showed protective effects in mouse models against viral infections, highlighting its antiviral potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
Applications in Medicine
The therapeutic potential of this compound is being explored for various conditions:
Q & A
Q. What are the common synthetic routes for N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride, and how are intermediates purified?
Synthesis typically involves coupling reactions between activated pyrrole-2-carboxylic acid derivatives (e.g., acid chlorides) and piperidin-4-amine. For example, similar compounds (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) are synthesized using coupling agents like EDCl/HOBt, followed by flash chromatography for purification . Hydrochloride salt formation is achieved via treatment with HCl in methanol or ethanol. Yields range from 65% to 83%, depending on reaction optimization .
Q. How is the compound characterized to confirm its structure and purity?
Key characterization methods include:
- 1H NMR : To verify substituent positions and hydrogen environments (e.g., pyrrole NH at ~12 ppm, piperidine protons at 1.5–3.5 ppm) .
- Mass spectrometry (ESI/FAB) : To confirm molecular ion peaks (e.g., [M+H]+ for free base or [M-Cl]+ for hydrochloride salts) .
- Elemental analysis : To validate stoichiometry and purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, lab coat, and goggles, as the compound may cause skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Waste disposal : Segregate and consult certified waste management services .
Q. What is the solubility profile of this compound in common solvents?
The hydrochloride salt enhances water solubility, making it suitable for aqueous biological assays. It is also soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents (e.g., hexane) .
Advanced Research Questions
Q. How can X-ray crystallography or computational modeling resolve structural ambiguities in derivatives of this compound?
Protein crystallography tools (e.g., CCP4 suite) can determine 3D structures of co-crystallized compounds with target proteins . Computational methods (e.g., molecular docking) predict binding modes using software like AutoDock Vina, validated against experimental data .
Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested experimentally?
Similar piperidine-pyrrole derivatives exhibit kinase inhibition or receptor antagonism. Assays include:
Q. How do researchers address stability issues under varying pH and temperature conditions?
Q. How should conflicting pharmacological data between studies be analyzed?
Contradictions may arise from differences in assay conditions (e.g., cell line specificity, compound concentration). Mitigation strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
